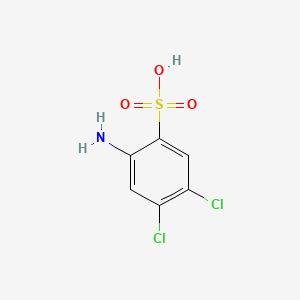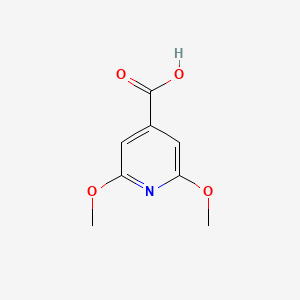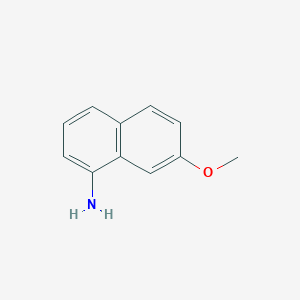
2-(4-甲基苯基)苯乙酮
概述
描述
2-(4-Methylphenyl)acetophenone is an organic compound with the molecular formula C15H14O. It is a derivative of acetophenone, where the phenyl ring is substituted with a methyl group at the para position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
科学研究应用
2-(4-Methylphenyl)acetophenone has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of fragrances, resins, and other industrial chemicals.
安全和危害
未来方向
作用机制
Target of Action
Similar compounds such as acetophenone have been shown to interact with enzymes like r-specific alcohol dehydrogenase .
Mode of Action
It’s known that ketones, such as 2-(4-methylphenyl)acetophenone, can react with nucleophiles like nitrogen in a process that forms oximes . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
Similar compounds like acetophenone are involved in the synthesis of useful resins and fragrances . They can also undergo reactions like free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
It’s known that similar compounds like acetophenone can increase the photosensitizing activities of certain drugs .
准备方法
Synthetic Routes and Reaction Conditions: 2-(4-Methylphenyl)acetophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 4-methylacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the synthesis of 2-(4-Methylphenyl)acetophenone follows similar principles but is optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.
化学反应分析
Types of Reactions: 2-(4-Methylphenyl)acetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-Methylbenzoic acid.
Reduction: 2-(4-Methylphenyl)ethanol.
Substitution: 4-Bromo-2-(4-methylphenyl)acetophenone.
相似化合物的比较
Acetophenone: The parent compound, which lacks the methyl substitution on the phenyl ring.
4-Methylacetophenone: Similar structure but with the methyl group directly attached to the acetophenone moiety.
2-(4-Methoxyphenyl)acetophenone: A derivative with a methoxy group instead of a methyl group.
Uniqueness: 2-(4-Methylphenyl)acetophenone is unique due to the specific positioning of the methyl group, which influences its reactivity and interactions. This substitution pattern can affect the compound’s physical properties, such as melting point and solubility, as well as its chemical behavior in various reactions.
属性
IUPAC Name |
2-(4-methylphenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILFDKCJCDVGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287457 | |
| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2430-99-1 | |
| Record name | 2430-99-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


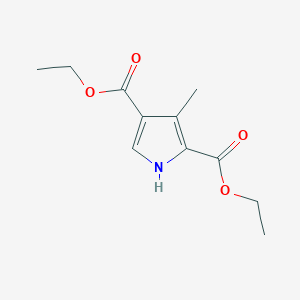


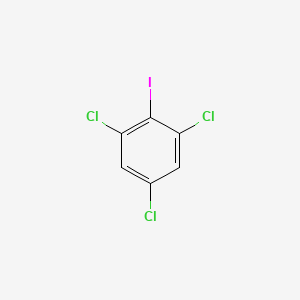
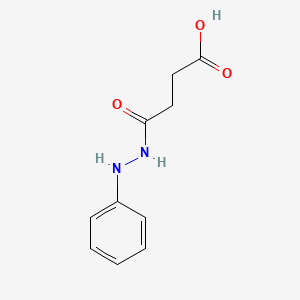
![5-Isobutyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1295847.png)

